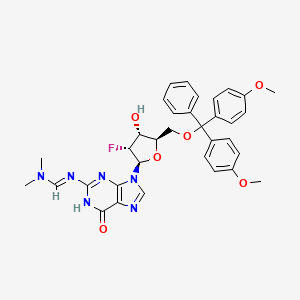

N'-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure. It features a tetrahydrofuran ring, a purine base, and several functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the addition of various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups.

Scientific Research Applications

N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound’s unique properties make it valuable in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and tetrahydrofuran-containing molecules. Examples include:

Adenosine: A naturally occurring purine nucleoside with various biological functions.

Tenofovir: An antiviral drug with a similar purine base structure.

Ribavirin: An antiviral medication with a similar purine base.

Uniqueness

N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N'-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with significant potential in medicinal chemistry. With a molecular weight of approximately 731.79 g/mol and a diverse functional group profile, this compound may exhibit notable biological activities, particularly in anticancer research and other therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a purine base connected to a tetrahydrofuran derivative with various aromatic substituents. The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₄FN₅O₇ |

| Molecular Weight | 731.79 g/mol |

| CAS Number | 136834-21-4 |

| Purity | 97.00% |

Anticancer Potential

Recent studies have indicated that compounds structurally similar to N'-(9-(...) show promising anticancer activity. For instance, derivatives of purine bases have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain analogs exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting significant potential for this compound in cancer therapy.

Case Study:

A study focusing on related purine derivatives found that compounds with similar structural motifs exhibited moderate to high antiproliferative activity against various cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The most potent compounds showed IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating their effectiveness in inhibiting cell growth .

The biological activity of N'-(9-(...) may be attributed to its ability to interact with key cellular pathways involved in cancer progression. The incorporation of methoxy groups can enhance lipophilicity and facilitate cellular uptake, while the hydroxyl group may participate in hydrogen bonding with target proteins or nucleic acids.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been extensively characterized; however, based on its structural features, it is likely to undergo metabolic conversion within the body. Similar compounds often require activation through phosphorylation to exert their therapeutic effects .

Comparative Analysis

To better understand the biological potential of N'-(9-(...), it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(9H-purin-6-yloxy)benzamide | 1858223–91–2 | Contains purine base; studied for anticancer activity |

| Guanosine 5'-triphosphate | 35908–31–7 | Involved in cellular signaling |

| Inosine monophosphate | 58–63–9 | Precursor in purine metabolism; therapeutic uses |

Properties

Molecular Formula |

C34H35FN6O6 |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

N'-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C34H35FN6O6/c1-40(2)19-37-33-38-30-28(31(43)39-33)36-20-41(30)32-27(35)29(42)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26-27,29,32,42H,18H2,1-4H3,(H,38,39,43)/b37-19+/t26-,27-,29-,32-/m1/s1 |

InChI Key |

YYXHJLCVHPOJDK-MNAIGNTBSA-N |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.